Mannitol is a naturally occurring sugar alcohol with the chemical formula . It appears as a white, crystalline powder or free-flowing granules, is odorless, and has a sweet taste. Mannitol is classified as a polyol and is closely related to other sugar alcohols like xylitol and sorbitol. It is well-known for its low hygroscopicity and cooling effect when dissolved in products . Mannitol is recognized on the World Health Organization’s List of Essential Medicines, underscoring its importance in medical applications .
In medicine, mannitol acts as an osmotic diuretic. When introduced intravenously, it increases the blood plasma osmolality (concentration of particles per unit volume). This draws water from tissues, including the brain and eyes, into the bloodstream, reducing pressure within these compartments []. This mechanism is beneficial in treating conditions like glaucoma (increased eye pressure) and intracranial hypertension (increased pressure around the brain) [].
Mannitol exhibits several biological activities:
Mannitol has diverse applications across various fields:
Mannitol interacts with various biological systems:
Mannitol shares similarities with several other sugar alcohols. Here’s a comparison highlighting its unique features:
Compound | Chemical Formula | Unique Properties | Common Uses |
---|---|---|---|
Mannitol | C₆H₁₄O₆ | Low hygroscopicity; cooling effect | Diuretic; food sweetener |
Sorbitol | C₆H₁₄O₆ | More readily metabolized; higher caloric value | Food sweetener; humectant |
Xylitol | C₅H₁₂O₅ | Antimicrobial properties; dental health benefits | Sugar substitute; dental products |
Mannitol's unique characteristics include its significant diuretic effects and low caloric content compared to other sugar alcohols. Its specific applications in medical settings further distinguish it from similar compounds.
In higher plants, mannitol synthesis originates from mannose-6-phosphate (M6P), a glycolytic intermediate. The pathway involves two key enzymes: NADPH-dependent mannose-6-phosphate reductase (M6PR) and mannitol-1-phosphate phosphatase (MPP). M6PR catalyzes the reduction of M6P to mannitol-1-phosphate (M1P), consuming NADPH [1] [2]. Subsequent dephosphorylation by MPP yields free mannitol [1]. This pathway is prominent in species such as celery (Apium graveolens) and privet (Ligustrum vulgare), where mannitol constitutes up to 50% of photosynthetic products [1].
Table 1. Representative Plants with Documented Mannitol Biosynthesis
Family | Species | Tissue Specificity |
---|---|---|
Apiaceae | Apium graveolens | Leaves, petioles |
Oleaceae | Ligustrum vulgare | Roots, stems |
Arecaceae | Cocos nucifera | Seedlings, embryos |
Asteraceae | Lactuca sativa | Leaves |
M6PR exhibits strict substrate specificity, with no activity toward fructose-6-phosphate or glucose-6-phosphate [1]. In celery, M6PR localizes to cytosol-rich tissues like palisade mesophyll, and its activity is light-dependent, peaking in mature leaves [2].
Algal mannitol biosynthesis parallels higher plants, utilizing M6PR for M1P synthesis. However, certain algae employ alternative routes, such as direct reduction of fructose via mannitol dehydrogenase (MTD) [2]. In brown algae (e.g., Laminaria spp.), mannitol functions as both a photosynthetic product and osmoprotectant, though enzymatic details remain less characterized compared to terrestrial plants [2].
Fungi employ a cyclic mannitol pathway centered on mannitol-1-phosphate dehydrogenase (MPD). MPD reduces fructose-6-phosphate to M1P using NADH, followed by MPP-mediated dephosphorylation to mannitol [2]. Mannitol is then re-oxidized to fructose by MTD, regenerating NADP+ and completing the cycle [2]. This pathway not only buffers redox states but also quenches host reactive oxygen species (ROS) during infection. For example, Aspergillus fumigatus secretes mannitol to neutralize plant ROS defenses, enhancing pathogenicity [2].
MPD, a NADH-dependent oxidoreductase, governs the bidirectional conversion of fructose-6-phosphate and M1P in fungi. Its kinetic parameters vary phylogenetically; Eurotium rubrum MPD exhibits a K~m~ of 0.8 mM for fructose-6-phosphate, while Aspergillus niger MPD shows higher affinity (K~m~ = 0.2 mM) [2]. Structural studies reveal a conserved Rossmann fold for cofactor binding, with catalytic efficiency modulated by pH (optimal at 7.5–8.5) [1].
MPP, a Mg^2+^-independent phosphatase, hydrolyzes M1P’s phosphate group with a K~m~ of 4.5 mM in celery [1]. Unlike typical phosphatases, MPP activity is unaffected by fructose-2,6-bisphosphate, ensuring unidirectional flux toward mannitol production in plants [1]. Fungal MPPs share similar mechanisms but exhibit broader substrate tolerance, including glucose-1-phosphate [2].
MTD oxidizes mannitol to fructose using NADP+ as a cofactor. In plants, MTD localizes to apoplastic spaces, where it degrades pathogen-derived mannitol, as observed in Alternaria alternata-infected tobacco [2]. Fungal MTDs, conversely, prioritize NAD+ over NADP+, aligning with their catabolic role in carbon recycling [2].
In prokaryotes like Escherichia coli, the mtl operon encodes MPD, MPP, and a mannitol transporter under a single promoter [3]. Cyanobacterial engineering studies (e.g., Synechococcus elongatus) have reconstructed similar operons, placing mtlD (MPD) and m1p (MPP) under inducible riboswitches for controlled expression [3].
Plant M6PR expression is light-regulated, mediated by phytochrome-interacting factors (PIFs) binding to G-box promoter elements [2]. In celery, M6PR mRNA levels rise 10-fold upon illumination, correlating with photosynthetic activity [1]. Fungal MPD transcription, conversely, is induced by oxidative stress via the Yap1 transcription factor [2].
The MtlR repressor, a LacI-family protein, governs mtl operon expression in bacteria. In Bacillus subtilis, MtlR binds mannitol-1-phosphate, derepressing the operon upon substrate accumulation [3]. Eukaryotic equivalents remain unidentified, though zinc-finger proteins are hypothesized to mediate analogous roles in fungi [2].